![molecular formula C10H14ClNO B2397224 [(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride CAS No. 2343964-14-5](/img/structure/B2397224.png)

[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

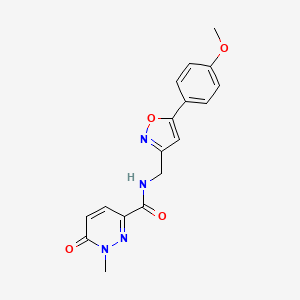

“[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2343964-14-5 . It has a molecular weight of 199.68 . The IUPAC name for this compound is ( (2R,3R)-3-phenylazetidin-2-yl)methanol hydrochloride .

Synthesis Analysis

The synthesis of such compounds often involves the resolution of enantiomers . This process can be accomplished by using different solvents and resolving agents . For example, tartaric acid can be used as a resolving agent . The precipitated salts from the resolution process are usually new modifications, not simple mixtures of the diastereoisomeric salt pair .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO.ClH/c12-7-10-9 (6-11-10)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m0./s1 . The InChI key is RSVZILKVTHIBLZ-IYPAPVHQSA-N .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications

- (2R,3R)-Dihydromyricetin (DHM) is a natural flavonoid found in Ampelopsis grossedentata . It has been observed to enhance the viability of mesenchymal stem cells treated with hydroxyl radicals (•OH) . Its antioxidant activity makes it relevant for potential therapeutic interventions.

- In traditional Mongolian medicine, SenDeng-4 , which contains DHM, is used as an anti-rheumatic therapy. It is employed to treat joint inflammation, edema, and related conditions .

- Interestingly, DHM can oxidize in an oxidative environment to form quercetin , a potent antioxidant. This transformation could be leveraged for targeted antioxidant therapy .

Antioxidant Properties

Anti-Inflammatory Applications

Conversion to Quercetin

Safety and Hazards

properties

IUPAC Name |

[(2R,3R)-3-phenylazetidin-2-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-7-10-9(6-11-10)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVZILKVTHIBLZ-IYPAPVHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(N1)CO)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](N1)CO)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-6-fluorophenyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2397145.png)

![4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol](/img/structure/B2397146.png)

![ethyl 4-((4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2397147.png)

![2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2397148.png)

![5-[(Z)-(dimethylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2397155.png)

![2-ethoxy-1-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7,8,9-tetrahydro-4H-quinolizin-4-one](/img/structure/B2397163.png)